Antitumor agent-116

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Antitumor agent-116 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Purification and characterization using techniques like chromatography and spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

- Use of automated reactors for precise control of reaction parameters.

- Implementation of continuous flow processes for efficient production.

- Rigorous quality control measures to ensure consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Antitumor agent-116 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Use of nucleophiles or electrophiles under controlled temperature and pH conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Applications De Recherche Scientifique

Antitumor agent-116 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.

Medicine: Explored as a potential therapeutic agent for various types of cancer due to its ability to inhibit cell proliferation and induce apoptosis.

Mécanisme D'action

Antitumor agent-116 exerts its effects primarily through its interaction with the MELK receptor. The binding of this compound to MELK inhibits its kinase activity, leading to:

Disruption of Cell Cycle: Inhibition of MELK affects the regulation of the cell cycle, preventing cancer cells from proliferating.

Induction of Apoptosis: The inhibition of MELK triggers apoptotic pathways, leading to programmed cell death in cancer cells.

Molecular Targets and Pathways: The primary molecular target is the MELK receptor, and the pathways involved include the cell cycle regulation and apoptotic pathways.

Comparaison Avec Des Composés Similaires

Paclitaxel: A well-known anticancer agent that stabilizes microtubules and prevents cell division.

Imatinib: A tyrosine kinase inhibitor used in the treatment of certain types of cancer.

Dasatinib: Another tyrosine kinase inhibitor with a broad spectrum of activity against various cancer types.

Uniqueness of Antitumor agent-116:

Target Specificity: Unlike many other anticancer agents, this compound specifically targets the MELK receptor, making it a unique and promising candidate for targeted cancer therapy.

Mechanism of Action: Its ability to induce apoptosis through MELK inhibition sets it apart from other compounds that may act through different mechanisms.

Activité Biologique

Antitumor agent-116, also known as compound 6C, is a synthetic compound recognized for its potential in cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Cell Proliferation : Studies indicate that this compound significantly inhibits the proliferation of cancer cells. It has shown anti-proliferative effects across various cancer cell lines, particularly colorectal carcinoma (HCT-116) and lung carcinoma (A-549) cells .

- Cell Cycle Arrest : this compound induces cell cycle arrest at the S and G2/M phases. This was evidenced by a significant increase in the percentage of cells arrested in these phases compared to control groups . Such arrest prevents cancer cells from dividing and promotes apoptosis.

- Apoptosis Induction : The compound activates apoptotic pathways, leading to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors. For instance, it has been shown to upregulate caspase-3 and caspase-8, which are critical in the apoptotic cascade .

Efficacy Against Cancer Cell Lines

This compound has been tested against multiple cancer cell lines with varying degrees of success. Below is a summary table detailing its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 10.5 ± 0.07 | Induces S and G2/M phase arrest; upregulates tumor suppressors |

| A-549 (Lung) | 0.64 | Induces apoptosis; inhibits proliferation |

| HEK293 (Normal) | >50 | Selectivity towards cancer cells; minimal effect on normal cells |

Case Studies and Research Findings

- Study on HCT-116 Cells : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent inhibition of HCT-116 cell viability. The compound achieved an IC50 value of approximately 10.5 µM, indicating potent anti-cancer activity compared to standard chemotherapeutics like doxorubicin .

- Comparative Efficacy with Curcumin : In a comparative study, this compound's effects were juxtaposed with curcumin, another known anticancer agent. Both compounds exhibited similar mechanisms in inducing apoptosis and inhibiting migration in HCT-116 cells, suggesting that this compound could be as effective as established treatments .

- Animal Model Studies : Preclinical studies involving xenograft models have shown that this compound can significantly reduce tumor size without causing overt toxicity to normal tissues. This selective targeting is crucial for developing effective cancer therapies that minimize side effects .

Propriétés

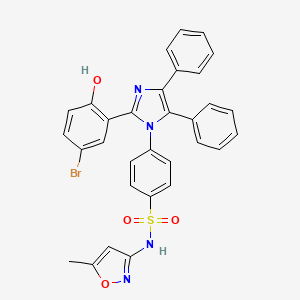

Formule moléculaire |

C31H23BrN4O4S |

|---|---|

Poids moléculaire |

627.5 g/mol |

Nom IUPAC |

4-[2-(5-bromo-2-hydroxyphenyl)-4,5-diphenylimidazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

InChI |

InChI=1S/C31H23BrN4O4S/c1-20-18-28(34-40-20)35-41(38,39)25-15-13-24(14-16-25)36-30(22-10-6-3-7-11-22)29(21-8-4-2-5-9-21)33-31(36)26-19-23(32)12-17-27(26)37/h2-19,37H,1H3,(H,34,35) |

Clé InChI |

CNFYLTNHCUSQIL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=C(N=C3C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5)C6=CC=CC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.